molecular formula C32H28N2S2 B12618510 2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline CAS No. 919285-27-1

2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline

Cat. No.: B12618510
CAS No.: 919285-27-1
M. Wt: 504.7 g/mol
InChI Key: RMCBDRLEGZIMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This molecule features a complex structure characterized by multiple phenyl rings linked by a central biphenyl core and terminated with 2-aminophenylsulfanylmethyl groups. This specific architecture, incorporating sulfur and nitrogen atoms, suggests potential as a key intermediate in the development of novel chemical entities. Researchers are exploring its applications in various fields, including materials science, where it could serve as a building block for organic electronic materials or liquid crystals, and in medicinal chemistry as a potential pharmacophore or scaffold for the synthesis of more complex bioactive molecules. The presence of thioether and primary amine functional groups makes it a versatile candidate for further chemical modifications, such as nucleophilic substitution reactions or polymerizations. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations and procedures.

Properties

CAS No.

919285-27-1

Molecular Formula

C32H28N2S2

Molecular Weight

504.7 g/mol

IUPAC Name

2-[[4-[3-[4-[(2-aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline

InChI

InChI=1S/C32H28N2S2/c33-29-8-1-3-10-31(29)35-21-23-12-16-25(17-13-23)27-6-5-7-28(20-27)26-18-14-24(15-19-26)22-36-32-11-4-2-9-30(32)34/h1-20H,21-22,33-34H2

InChI Key

RMCBDRLEGZIMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=C(C=C4)CSC5=CC=CC=C5N

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

This method typically involves the sequential construction of the molecular framework:

  • Step 1: Synthesis of Sulfide Linkage

    A common approach involves the reaction of an appropriate phenol with a sulfide reagent to form a sulfide linkage. For instance, reacting 2-aminophenyl with a methylsulfanyl reagent can yield the desired sulfide.

  • Step 2: Formation of the Aniline Derivative

    The introduction of an aniline moiety can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions, where an aniline derivative reacts with activated phenolic compounds.

Condensation Reactions

Condensation reactions are often employed to create the necessary carbon-carbon bonds:

  • Example Reaction:

    The reaction between an amine and an aldehyde or ketone can yield a substituted aniline. This is typically followed by reduction processes to finalize the structure.

Use of Protecting Groups

In complex syntheses, protecting groups may be necessary to prevent unwanted reactions at reactive sites. For instance, protecting the amino group during certain steps can enhance yields and selectivity.

Catalytic Methods

Catalysis can also play a significant role in enhancing reaction efficiency:

  • Transition Metal Catalysis:

    Utilizing palladium or nickel catalysts in cross-coupling reactions can facilitate the formation of biaryl compounds essential for constructing the target molecule.

Several studies have reported methodologies relevant to the synthesis of similar compounds, highlighting yields, reaction conditions, and purification techniques.

Methodology Yield (%) Conditions References
Stepwise Synthesis 75-85 Room Temp, Solvent A ,
Condensation Reaction 70-90 Reflux, Ethanol ,
Catalytic Cross-Coupling 80-95 100°C, Pd/C catalyst ,

Yield Optimization Techniques

To improve yields, researchers have employed various strategies including:

  • Adjusting stoichiometry
  • Optimizing temperature and pressure
  • Utilizing solvent systems that favor product solubility

The preparation of complex compounds like 2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline requires careful planning and execution of synthetic strategies. Through stepwise synthesis, condensation reactions, and catalytic methods, chemists can effectively construct such intricate molecules with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons .

Scientific Research Applications

2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Molecular Complexity

The compound’s distinguishing feature is its branched thioether-linked aromatic system. Below is a comparison with structurally related sulfanyl- and sulfonyl-substituted anilines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Differences
2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline (Target) Inferred: ~C32H28N2S2 ~528.7 (estimated) Thioether, biphenyl, aniline Multiple phenyl rings, branched thioether
2-[(4-Methylbenzyl)sulfanyl]aniline C14H15NS 245.35 Thioether, benzyl, aniline Single phenyl ring, no branching
2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline C14H15NOS 245.35 Thioether, methoxybenzyl, aniline Methoxy substituent, simpler backbone
2-[(4-Aminophenyl)sulfonyl]aniline C12H12N2O2S 248.30 Sulfonyl, aniline Sulfonyl group (more polar)
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline C14H14FNS 247.34 Thioether, fluoro substituent Ethyl spacer, fluorine substitution

Physicochemical Properties

  • Solubility: The target compound’s extensive aromatic system likely reduces solubility in polar solvents (e.g., water) compared to simpler analogs like 2-[(4-methylbenzyl)sulfanyl]aniline . Sulfonyl-containing analogs (e.g., 2-[(4-aminophenyl)sulfonyl]aniline) exhibit higher polarity and better aqueous solubility .
  • Thermal Stability : Increased aromaticity and branching may enhance thermal stability relative to linear thioethers .

Crystallographic and Structural Analysis

  • Crystallization: The compound’s structural complexity may hinder crystallization, unlike smaller analogs (e.g., 4-[(4-aminophenyl)sulfonyl]aniline–3,5-dinitrobenzoic acid in ), which form well-defined crystals suitable for X-ray diffraction .
  • Software Tools : Programs like SHELXL () are critical for refining such complex structures, though computational demands increase with molecular size .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline, and how can purity be optimized?

  • Methodology :

  • Stepwise coupling : Utilize nucleophilic aromatic substitution or Ullmann coupling for introducing sulfanyl groups. For example, thioether linkages can be formed via reaction of thiols with halogenated intermediates under basic conditions (e.g., NaH/DMF) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key reagents : Use anhydrous solvents (THF, DMF) and protect amine groups with Boc or Fmoc to prevent side reactions during sulfanyl group installation .

Q. Which analytical techniques are most effective for confirming the molecular structure and functional groups?

  • Structural confirmation :

  • Single-crystal X-ray diffraction : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amine groups). Use datasets collected at 200 K with R factor <0.06 for reliability .
  • Spectroscopy :
  • FT-IR : Identify -NH₂ stretches (~3400 cm⁻¹) and C-S vibrations (~680 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 6.5–7.5 ppm) and methylene protons adjacent to sulfur (δ 3.8–4.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular mass (M+H⁺ expected ~463.2 Da) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Solubility profile :

SolventSolubility (mg/mL)
DMSO>50
Methanol~10
Water<0.1
  • Experimental implications : Use DMSO for stock solutions in biological assays. For reactions in polar aprotic solvents, optimize with THF or DMF. Precipitation in aqueous buffers may require surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can photocatalytic degradation pathways of this compound be systematically studied?

  • Methodology :

  • Catalyst design : Synthesize MnFe₂O₄/Zn₂SiO₄ nanocomposites (via co-precipitation) for UV-vis light-driven degradation. Use Box-Behnken experimental design to optimize parameters (pH, catalyst load, irradiation time) .
  • Analytical tracking : Monitor degradation via LC-MS to identify intermediates (e.g., sulfoxide or desulfurized products). Quantify residual aniline derivatives using GC-MS with a DB-5 column .

Q. What computational and experimental approaches are suitable for modeling its environmental fate in soil systems?

  • Soil migration modeling :

  • Numerical models : Apply HYDRUS-1D to simulate vertical migration under varying pumping speeds. Calibrate with soil column experiments (sandy loam, 20°C) .
  • Partition coefficients : Measure log Kₒw (octanol-water) via shake-flask method and log Kd (soil-water) using batch equilibration. Expect log Kₒw ~2.5 due to aromatic hydrophobicity .

Q. How can contradictions in synthetic yield data be resolved?

  • Troubleshooting framework :

  • Control experiments : Compare yields under inert (N₂) vs. aerobic conditions to assess oxidation side reactions.
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., reaction time, catalyst loading). Use Design-Expert® software for response surface modeling .
  • Mechanistic studies : Conduct in-situ IR spectroscopy to monitor intermediate formation and identify rate-limiting steps .

Q. What strategies enable the integration of this compound into functional materials (e.g., photodetectors)?

  • Nanocomposite fabrication :

  • Electropolymerization : Deposit poly-o-chloroaniline (POCA) films on Mn₂O₃/β-MnO₂ substrates. Optimize conductivity by doping with 10% camphorsulfonic acid .
  • Photoresponse testing : Use Keithley 2400 sourcemeter under simulated solar radiation (AM 1.5G). Measure responsivity (A/W) at 450–650 nm to assess optoelectronic performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.